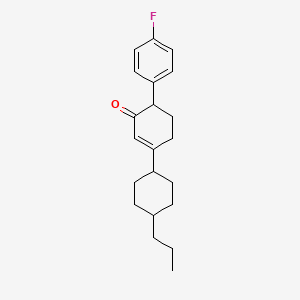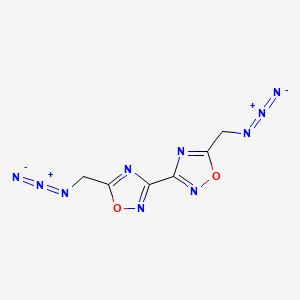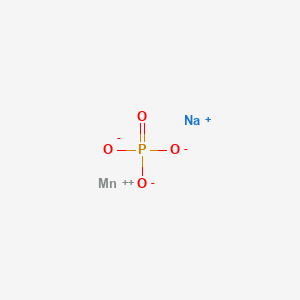
Manganese(2+) sodium phosphate (1/1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese(2+) sodium phosphate (1/1/1) is an inorganic compound composed of manganese, sodium, and phosphate ions in a 1:1:1 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Manganese(2+) sodium phosphate can be synthesized through a chemical precipitation method. One common approach involves reacting manganese chloride (MnCl₂) with sodium phosphate (Na₃PO₄) in an aqueous solution. The reaction typically occurs at room temperature and results in the formation of manganese(2+) sodium phosphate as a precipitate:
[ \text{MnCl}_2 + \text{Na}_3\text{PO}_4 \rightarrow \text{Mn}_3(\text{PO}_4)_2 + \text{NaCl} ]
Industrial Production Methods
Industrial production of manganese(2+) sodium phosphate may involve similar precipitation methods but on a larger scale. The reaction conditions, such as temperature, concentration, and pH, are carefully controlled to optimize yield and purity. Additionally, advanced techniques like hydrothermal synthesis can be employed to produce high-purity manganese(2+) sodium phosphate with specific morphological characteristics .
Análisis De Reacciones Químicas
Types of Reactions
Manganese(2+) sodium phosphate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Manganese ions can participate in redox reactions, where they change oxidation states. For example, manganese(2+) can be oxidized to manganese(4+) in the presence of strong oxidizing agents.
Substitution Reactions: The phosphate group in manganese(2+) sodium phosphate can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are common oxidizing agents used in redox reactions involving manganese(2+) sodium phosphate.
Substitution Reagents: Ammonium ions (NH₄⁺) can be used to substitute the phosphate group in manganese(2+) sodium phosphate.
Major Products Formed
Oxidation: Oxidation of manganese(2+) sodium phosphate can result in the formation of manganese dioxide (MnO₂).
Substitution: Substitution reactions can produce various manganese phosphates with different anions
Aplicaciones Científicas De Investigación
Manganese(2+) sodium phosphate has several scientific research applications:
Energy Storage: It is used as a cathode material in sodium-ion batteries due to its stable voltage platform and high capacity.
Catalysis: Manganese(2+) sodium phosphate can act as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biomedical Applications: Research is ongoing to explore its potential use in drug delivery systems and as a contrast agent in medical imaging.
Mecanismo De Acción
The mechanism of action of manganese(2+) sodium phosphate involves its ability to participate in redox reactions and interact with various molecular targets. In energy storage applications, the compound’s ability to undergo reversible redox reactions enables it to store and release energy efficiently. In catalysis, manganese ions can facilitate electron transfer processes, enhancing reaction rates .
Comparación Con Compuestos Similares
Similar Compounds
Manganese(2+) phosphate (Mn₃(PO₄)₂): Similar in composition but lacks sodium ions.
Sodium manganese phosphate (NaMnPO₄): Contains sodium and manganese but in different stoichiometric ratios.
Uniqueness
Manganese(2+) sodium phosphate (1/1/1) is unique due to its specific stoichiometry, which imparts distinct electrochemical properties. Its combination of manganese and sodium ions makes it particularly suitable for applications in sodium-ion batteries, where both elements play crucial roles in energy storage and transfer .
Propiedades
Número CAS |
477779-62-7 |
|---|---|
Fórmula molecular |
MnNaO4P |
Peso molecular |
172.899 g/mol |
Nombre IUPAC |
sodium;manganese(2+);phosphate |
InChI |
InChI=1S/Mn.Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+2;+1;/p-3 |
Clave InChI |
HEVWJXJIIXJVKU-UHFFFAOYSA-K |
SMILES canónico |
[O-]P(=O)([O-])[O-].[Na+].[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


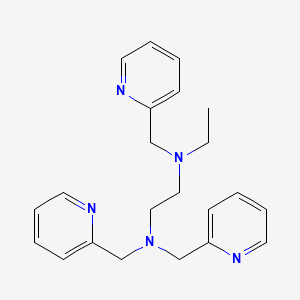
![7H-Pyrazino[2,1-B][1,3]thiazepine](/img/structure/B14256249.png)
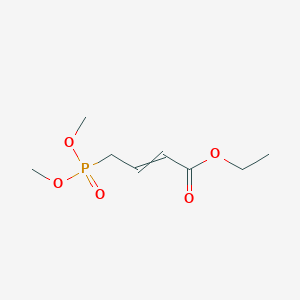
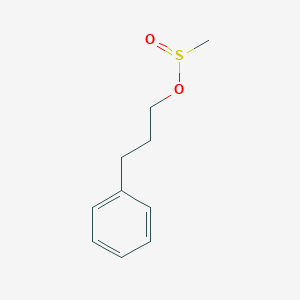
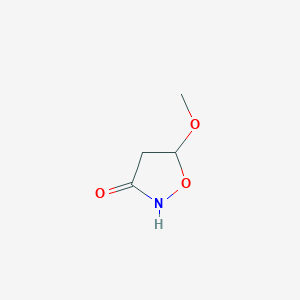
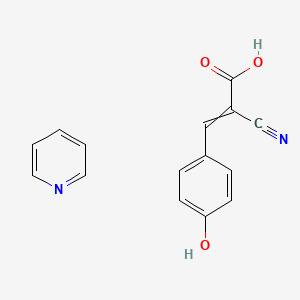
![Thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)-](/img/structure/B14256268.png)
![7-oxabicyclo[4.1.0]heptane-1-carboxylic Acid](/img/structure/B14256275.png)
![Benzene, 1,1'-[(4-phenyl-1-buten-3-ynylidene)bis(sulfonyl)]bis-](/img/structure/B14256276.png)
![N,N-Dimethyl-4-{[1-(trifluoroacetyl)piperidin-4-yl]methyl}benzamide](/img/structure/B14256288.png)
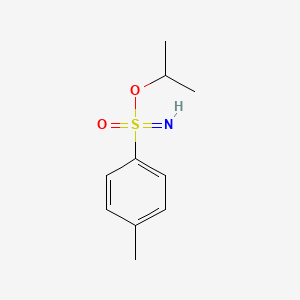
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide](/img/structure/B14256300.png)
